Epaminurad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
UR 1102 is synthesized through a series of chemical reactions involving biphenyl carboxylic acids. The synthetic routes typically involve the fusion of pharmacophores based on the structures of URAT1 inhibitors such as Epaminurad and Telmisartan . The reaction conditions and industrial production methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
UR 1102 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic anion transporters and other selective inhibitors . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against URAT1 .
Scientific Research Applications
UR 1102 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of urate transporters and the development of new therapeutic agents for hyperuricemia and gout . In biology and medicine, UR 1102 is used to explore the mechanisms of urate transport and the potential for selective inhibition of URAT1 to treat related conditions . Additionally, UR 1102 has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of UR 1102 involves the selective inhibition of urate transporter 1 (URAT1). By inhibiting URAT1, UR 1102 reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine . This mechanism is particularly effective in lowering plasma urate levels and treating hyperuricemia and gout .
Comparison with Similar Compounds
UR 1102 is compared with other similar compounds such as benzbromarone and probenecid. While benzbromarone and probenecid inhibit multiple urate transporters, UR 1102 selectively inhibits URAT1, resulting in a more effective reduction of serum urate levels . Additionally, UR 1102 has a better pharmacokinetic profile and lower potential for hepatotoxicity compared to benzbromarone .
Similar Compounds::- Benzbromarone
- Probenecid
- Telmisartan
UR 1102 stands out due to its high selectivity for URAT1 and its superior safety profile .
Properties
CAS No. |
1198153-15-9 |
---|---|
Molecular Formula |
C14H10Br2N2O3 |
Molecular Weight |
414.05 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone |
InChI |
InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2 |
InChI Key |
ZMVGQIIOXCGAFV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epaminurad; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.